An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine from Diisopropanolamine
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine from Diisopropanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethylmorpholine from diisopropanolamine (B56660), a critical process for the production of various agrochemicals and pharmaceutical intermediates. The document details the underlying chemical pathways, experimental protocols, and quantitative data derived from key literature, presented in a format tailored for scientific and research applications.
Core Synthesis Pathway
The primary industrial method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol). This reaction is typically carried out in the presence of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The process involves heating the reaction mixture to drive the intramolecular dehydration and subsequent ring closure to form the morpholine (B109124) ring structure.
Caption: Overall reaction for the synthesis of 2,6-dimethylmorpholine.
Proposed Reaction Mechanism
The acid-catalyzed cyclization of diisopropanolamine to 2,6-dimethylmorpholine is proposed to proceed through the following steps:
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Protonation of a Hydroxyl Group: One of the secondary hydroxyl groups of diisopropanolamine is protonated by sulfuric acid. This converts the hydroxyl group into a good leaving group (water).
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Intramolecular Nucleophilic Attack: The non-protonated hydroxyl group on the other propanol (B110389) arm of the molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.
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Formation of a Cyclic Intermediate: This intramolecular attack leads to the formation of a protonated cyclic ether intermediate.
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Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate, regenerating the acid catalyst and yielding 2,6-dimethylmorpholine.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Quantitative Data Summary
The yield and the ratio of cis to trans isomers of 2,6-dimethylmorpholine are highly dependent on the reaction conditions. The following tables summarize the quantitative data from various experimental setups.
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Total Yield (%) | Cis Isomer (%) | Trans Isomer (%) | Reference |
| 1:1.25 | 170 | 12 | 98 | 78 | 22 | [1][2] |
| 1:1.5 | 180 | 5 | 96 | 80 | 20 | [2][3] |
| 1:2.0 | 180 | 3 | 94 | 84 | 16 | [1][3] |
| 1:3.0 | 180 | 3 | 91 | 88 | 12 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 2,6-dimethylmorpholine.
Protocol 1: General Synthesis of 2,6-Dimethylmorpholine
This protocol is a generalized procedure based on common patent literature.[1][2][3]
Materials:
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Diisopropanolamine (containing 0-20% water)
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Concentrated sulfuric acid (90-120%)
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Concentrated sodium hydroxide (B78521) solution (~50%)
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Dilute sodium hydroxide solution (~10-25%)
Procedure:
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Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.
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Initial Reaction: The mixture is stirred without external cooling, allowing the exothermic heat of reaction to increase the temperature to between 85°C and 170°C.
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Cyclization: The reaction mixture is then heated to a temperature between 150°C and 190°C for a period of 1 to 25 hours. During this time, water is distilled off.
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Neutralization: After cooling, the acidic reaction mixture is neutralized with a dilute sodium hydroxide solution to a pH of approximately 12-14.
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Phase Separation: The organic phase, containing the crude 2,6-dimethylmorpholine, is separated.
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Purification (Distillation): The crude product is distilled under reduced pressure, with a bottom temperature of 50°C to 110°C, to remove by-products.
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Drying: The resulting water-containing 2,6-dimethylmorpholine is dried by stirring with a concentrated sodium hydroxide solution at a temperature below 40°C.
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Final Product: The dried organic layer is separated to yield 2,6-dimethylmorpholine.
Protocol 2: Purification of cis-2,6-Dimethylmorpholine (B33440)
This protocol describes a method for purifying the cis-isomer from a mixture.[4]
Materials:
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Crude 2,6-dimethylmorpholine mixture
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Carboxylic acid (e.g., acetic acid, propionic acid)
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Ethyl acetate (B1210297) or isopropyl acetate
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Sodium hydroxide solution
Procedure:
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Salt Formation: The crude 2,6-dimethylmorpholine is dissolved in a suitable solvent like ethyl acetate. A carboxylic acid is added dropwise, typically at a molar ratio of cis-2,6-dimethylmorpholine to carboxylic acid of 1:1 to 1:2. The reaction temperature is maintained between 30-70°C.
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Crystallization: The mixture is slowly cooled to allow for the crystallization of the cis-2,6-dimethylmorpholine carboxylate salt.
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Isolation: The crystals are isolated by suction filtration and dried.
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Liberation of the Free Base: The purified salt is treated with a sodium hydroxide solution to liberate the free cis-2,6-dimethylmorpholine, which can then be extracted.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,6-dimethylmorpholine.
Caption: General workflow for 2,6-dimethylmorpholine synthesis.
Applications and Importance
2,6-Dimethylmorpholine, particularly the cis-isomer, is a valuable building block in the chemical industry.[5] It is a key intermediate in the synthesis of the systemic fungicide fenpropimorph, which is widely used in agriculture to protect crops from various fungal diseases.[5] Its derivatives are also being explored in pharmaceutical research.[6][7] The efficient and stereoselective synthesis of 2,6-dimethylmorpholine is therefore of significant industrial and economic importance.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
